Pigment red 22

Description

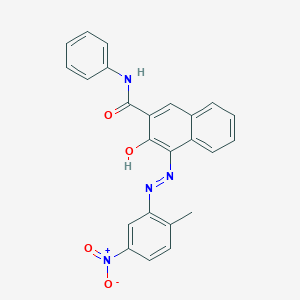

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O4/c1-15-11-12-18(28(31)32)14-21(15)26-27-22-19-10-6-5-7-16(19)13-20(23(22)29)24(30)25-17-8-3-2-4-9-17/h2-14,29H,1H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZMEPHFXJHGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052329 | |

| Record name | C.I. Pigment Red 22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methyl-5-nitrophenyl)diazenyl]-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6448-95-9 | |

| Record name | Pigment Red 22 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6448-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment red 22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006448959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methyl-5-nitrophenyl)diazenyl]-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 22 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81W2C75HEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Pigment Red 22

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of C.I. Pigment Red 22, a monoazo pigment widely used in various industrial applications.

Chemical Structure and Identification

C.I. This compound is an organic compound belonging to the family of Naphthol AS pigments. Its chemical structure is characterized by an azo group (-N=N-) linking a substituted phenyl group to a naphthol moiety.

Chemical Name: 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide[1][2]

Synonyms: C.I. 12315, Fast Red N, Brilliant Fat Scarlet[1][3]

Molecular Formula: C₂₄H₁₈N₄O₄[1][3]

Molecular Weight: 426.42 g/mol [1][3]

Physicochemical and Performance Data

This compound is a red powder known for its bright, yellowish-red shade and good color strength.[1][2] It exhibits moderate to good fastness properties, making it suitable for a range of applications. The following table summarizes its key quantitative data.

| Property | Value | References |

| Physical Appearance | Red powder | [1] |

| Shade | Yellowish Red | |

| Density (g/cm³) | 1.34 - 1.5 | [4][5] |

| Oil Absorption ( g/100g ) | 40-50 | [4] |

| pH Value | 5.0 - 8.0 | [1] |

| Heat Resistance | 140 °C | [4][5] |

| Light Fastness (Blue Wool Scale) | 5-6 | [4] |

Synthesis of this compound

The synthesis of this compound is a classic example of azo chemistry, involving a two-stage process: the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component.[1]

Synthesis Pathway

The overall reaction for the synthesis of this compound is as follows:

Caption: Synthesis pathway of this compound.

Experimental Protocol

The following is a representative experimental protocol for the laboratory-scale synthesis of this compound.

Materials and Reagents:

-

2-Methyl-5-nitroaniline

-

3-Hydroxy-N-phenyl-2-naphthamide (Naphthol AS)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Hydrochloric Acid (HCl, concentrated)

-

Sodium Hydroxide (NaOH)

-

Sodium Acetate (B1210297) (CH₃COONa)

-

Distilled Water

-

Ice

Stage 1: Diazotization of 2-Methyl-5-nitroaniline

-

In a 250 mL beaker, dissolve a specific molar equivalent of 2-Methyl-5-nitroaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite in distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, continue stirring the mixture for another 30 minutes at the same temperature to ensure complete diazotization. The formation of the diazonium salt solution is now complete.

Stage 2: Azo Coupling

-

In a separate 500 mL beaker, dissolve a molar equivalent of 3-Hydroxy-N-phenyl-2-naphthamide in a dilute aqueous solution of sodium hydroxide.

-

Cool this solution to 5-10 °C in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the Naphthol AS solution with vigorous stirring.

-

During the addition, maintain the pH of the reaction mixture between 4.5 and 5.5 by adding a saturated solution of sodium acetate as a buffer.

-

A colored precipitate of this compound will form immediately.

-

Continue stirring the reaction mixture for 1-2 hours at 5-10 °C to ensure the completion of the coupling reaction.

Stage 3: Isolation and Purification

-

Filter the precipitated pigment using a Buchner funnel.

-

Wash the filter cake thoroughly with distilled water until the filtrate is neutral to remove any unreacted starting materials and inorganic salts.

-

Dry the purified this compound in an oven at 60-70 °C to a constant weight.

Spectroscopic Data

-

UV-Visible Spectroscopy: The UV-Vis spectrum is expected to show strong absorption in the visible region, which is responsible for its red color. The extended conjugation provided by the azo group and aromatic rings will lead to a λmax in the range of 450-550 nm.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks for N-H stretching (from the amide group), C=O stretching (amide), N=N stretching (azo group), and various aromatic C-H and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the protons and carbon atoms in the molecule, confirming the presence of the methyl, nitro, and phenyl groups, as well as the naphthalene (B1677914) core.

This technical guide provides a foundational understanding of C.I. This compound for research and development purposes. For specific applications, further characterization and performance testing are recommended.

References

C.I. 12315: A Technical Guide to the Physicochemical Properties of Pigment Red 22

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the monoazo pigment C.I. 12315, chemically identified as Pigment Red 22. This document is intended for researchers, scientists, and professionals in drug development who may encounter this compound. It includes detailed tables of its chemical and physical properties, standardized experimental protocols for property determination, and graphical workflows for its synthesis and analysis. A critical clarification is made to distinguish C.I. 12315 from other pigments occasionally misidentified with this number.

Chemical Identity

C.I. 12315 is the Colour Index designation for the organic compound known as This compound . It is a Naphthol AS-type monoazo pigment. It is crucial to distinguish C.I. 12315 from C.I. 12370 (Pigment Red 112), as the numbers are sometimes used interchangeably in error, leading to significant confusion. This guide pertains exclusively to this compound.

| Identifier | Value | Citation |

| Colour Index Name | C.I. This compound | [1][2] |

| C.I. Number | 12315 | [1][2] |

| CAS Number | 6448-95-9 | [2] |

| Chemical Name | 3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide | [2] |

| Synonyms | Naphthol Red, Brilliant Fat Scarlet, Fast Red N, PR 22 | [2] |

| Molecular Formula | C₂₄H₁₈N₄O₄ | [2] |

| Molecular Weight | 426.42 g/mol | [2] |

| Chemical Class | Monoazo Pigment (Naphthol AS) |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These characteristics are fundamental to understanding its behavior in various matrices, its stability, and its potential applications.

| Property | Value | Citation |

| Appearance | Red powder | [3] |

| Melting Point | >216°C (with decomposition) | [1][4] |

| Boiling Point | 622.6 ± 55.0 °C (Predicted) | [5] |

| Density | 1.30 - 1.47 g/cm³ | [3] |

| Solubility in Water | Insoluble | [2][6] |

| Solubility in Organic Solvents | Poorly soluble in organic solvents like dichloromethane (B109758) and chloroform.[2] Slightly soluble in alcohol. | |

| LogP (Octanol/Water) | 2.18 (at 20°C, pH 5.3) | |

| pKa | 10.65 ± 0.50 (Predicted) | |

| Oil Absorption | 45 - 55 g/100g | [3] |

| Heat Resistance | 120 - 140 °C | [3] |

| Light Fastness (Blue Wool Scale) | 5 - 6 | [3] |

| Acid Resistance (Scale 1-5) | 4 | [3] |

| Alkali Resistance (Scale 1-5) | 4 | [3] |

Experimental Protocols

The determination of the physicochemical properties of pigments like C.I. 12315 requires standardized methodologies to ensure reproducibility and accuracy. Below are detailed protocols for key experiments based on international standards.

Determination of Solubility in Water (OECD Guideline 105)

The solubility of a substance in water is a critical parameter. As this compound is poorly soluble, the Column Elution Method is generally more appropriate, but the Flask Method is also described.

Principle: A saturated solution of the pigment in water is prepared, and the concentration of the pigment in the aqueous phase is determined after separating the undissolved particles.

Flask Method Protocol (for solubilities > 10⁻² g/L):

-

Preparation: Add an excess amount of this compound to a flask containing deionized water of a known high purity.

-

Equilibration: Seal the flask and agitate at a constant, controlled temperature (e.g., 20 °C) for a sufficient time to reach equilibrium. A preliminary test should establish this duration (e.g., 24-48 hours).

-

Phase Separation: Allow the mixture to stand at the same temperature to let solids settle. Centrifuge or filter the sample to remove all suspended pigment particles. Ultracentrifugation is recommended for fine particles.

-

Analysis: Determine the concentration of this compound in the clear aqueous phase using a suitable analytical method. Given its chromophore, UV-Visible spectrophotometry is a potential method, provided a proper calibration curve is established.[6][7][8]

-

Replicates: The experiment should be performed in at least triplicate.

Visualization of Solubility Testing Workflow:

References

- 1. guidechem.com [guidechem.com]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. xcolorpigment.com [xcolorpigment.com]

- 4. 6448-95-9 this compound, tech. AKSci O853 [aksci.com]

- 5. Pigment Red 226448-95-9,Purity98%_Alfa Chemistry111 [molbase.com]

- 6. consultations.hse.gov.uk [consultations.hse.gov.uk]

- 7. This compound | 6448-95-9 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Monoazo pigment Red 22 spectroscopic data (NMR, IR, UV-Vis)

A comprehensive analysis of Monoazo Pigment Red 22, a synthetic organic colorant, is crucial for its application in research and industrial settings. This technical guide provides an in-depth overview of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data, along with the experimental protocols for these analyses.

Chemical Structure and Identification

Monoazo this compound, with the chemical name 2-(4-chloro-2-nitrophenyl)azo-N-(2-methoxyphenyl)-3-oxobutanamide and CAS number 6448-95-9, is a notable member of the monoazo class of pigments. Its molecular structure is a key determinant of its color and chemical properties.

Caption: Logical relationship of the structural components of Monoazo this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Monoazo this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.4 | s | 1H | -NH |

| 8.5 - 7.2 | m | 7H | Aromatic-H |

| 3.9 | s | 3H | -OCH₃ |

| 2.5 | s | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

|---|---|

| 190 - 160 | C=O |

| 155 - 110 | Aromatic-C |

| 56.0 | -OCH₃ |

| 26.0 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3300 - 3500 | N-H stretching |

| 3000 - 3100 | Aromatic C-H stretching |

| 2850 - 2950 | Aliphatic C-H stretching |

| 1650 - 1700 | C=O stretching (amide and ketone) |

| 1580 - 1620 | C=C aromatic stretching |

| 1500 - 1550 | N=N stretching |

| 1300 - 1350 | NO₂ stretching |

| 1000 - 1250 | C-O stretching |

| 700 - 800 | C-Cl stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data

| Wavelength (λmax, nm) | Solvent |

|---|

| ~450 - 500 | Dichloromethane (B109758) |

Experimental Protocols

The data presented above are typically acquired using the following methodologies.

NMR Spectroscopy

A sample of Monoazo this compound is dissolved in a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). The solution is then placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to Tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid pigment is mixed with Potassium Bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

A dilute solution of Monoazo this compound is prepared in a suitable solvent, such as dichloromethane or ethanol. The absorbance of the solution is measured over the ultraviolet and visible range (typically 200-800 nm) using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) is then determined.

Caption: A generalized experimental workflow for the spectroscopic analysis of this compound.

Technical Guide: Solubility of CAS 6448-95-9 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of the compound associated with CAS number 6448-95-9 in various organic solvents. It is critical to note that this CAS number is predominantly assigned to Pigment Red 22 . However, for audiences in drug development, there may be an interest in 6-Acetylmorphine (6-AM) , a related compound, for which solubility information is also provided herein. This guide compiles available data, presents experimental methodologies, and visualizes relevant pathways and workflows to support research and development activities.

Compound Identification: CAS 6448-95-9

A review of chemical databases indicates that CAS number 6448-95-9 is officially assigned to This compound . For clarity and to serve the target audience comprehensively, this guide will address both this compound and 6-Acetylmorphine (CAS 2784-73-8), a key metabolite of heroin relevant to drug development professionals.

This compound

Synonyms: C.I. 12315, Fast Red N, 3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide

This compound is a monoazo pigment known for its yellowish-red hue and is utilized in printing inks, coatings, and plastics.[1][2] Its solubility in organic solvents is generally low, which is a desirable characteristic for a pigment to prevent bleeding.

Quantitative Solubility Data for this compound

Quantitative data on the solubility of this compound in organic solvents is sparse in publicly available literature. Most sources describe it in qualitative terms.

| Solvent | Temperature | Solubility | Reference |

| Water | Not Specified | Insoluble | [3] |

| Water | Not Specified | 1.0% max | [4] |

| Alcohol | Not Specified | Slightly Soluble | [3] |

Note: The water solubility data is included for reference. Many safety data sheets for this compound state that solubility information is unavailable.[5][6]

Logical Workflow for Pigment Application

The following diagram illustrates a generalized workflow for the application of a pigment like this compound in a coating formulation.

Caption: A diagram illustrating the general workflow for incorporating this compound into a coating.

6-Acetylmorphine (6-AM)

Synonyms: 6-MAM, 6-Monoacetylmorphine CAS Number: 2784-73-8

6-Acetylmorphine is one of the three active metabolites of heroin and serves as a specific biomarker for heroin use.[7] Its solubility is a key factor in its pharmacokinetics and in the preparation of analytical standards.

Quantitative and Qualitative Solubility Data for 6-Acetylmorphine

While comprehensive quantitative solubility data is limited, a combination of qualitative descriptions and concentrations of commercially available solutions provides a good indication of its solubility in various organic solvents.

| Solvent | Temperature | Solubility | Notes | Reference |

| Chloroform | Room Temperature | Very Soluble and Stable | Described as a good solvent for analysis. | [8] |

| Chloroform | Not Specified | Soluble | Used as a model compound in chloroform. | [9] |

| Chloroform | Not Specified | Slightly Soluble | Listed as slightly soluble. | [10] |

| Acetonitrile | Not Specified | ≥ 1.0 mg/mL | Commercially available as a certified solution. | [11][12][13][14] |

| Acetonitrile | Not Specified | ≥ 100 µg/mL | Commercially available as a certified solution. | [15] |

| Methanol | Not Specified | Slightly Soluble | Listed as slightly soluble. | [10] |

| Ethanol | Not Specified | Slightly Soluble | Listed as slightly soluble. | [10] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A widely accepted method for determining the solubility of a compound is the shake-flask method, which is here described in a general protocol adaptable for 6-Acetylmorphine.

Objective: To determine the saturation solubility of 6-Acetylmorphine in a given organic solvent at a specific temperature.

Materials:

-

6-Acetylmorphine (solid)

-

Organic solvent of interest (e.g., methanol, acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of solid 6-Acetylmorphine to a vial. The excess is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and monitored.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vial at a high speed to ensure complete separation of the solid from the supernatant.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution). Dilute this aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of 6-Acetylmorphine.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Signaling Pathway for 6-Acetylmorphine

6-Acetylmorphine, like morphine, exerts its effects primarily through the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of 6-AM to the MOR initiates a signaling cascade that leads to the analgesic and euphoric effects associated with opioids.

Caption: A simplified diagram of the intracellular signaling pathway activated by 6-Acetylmorphine.

References

- 1. This compound | Fineland Chem [finelandchem.com]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. This compound [dyestuffintermediates.com]

- 4. Cas 6448-95-9,this compound | lookchem [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound|6448-95-9|MSDS [dcchemicals.com]

- 7. 6-Monoacetylmorphine - Wikipedia [en.wikipedia.org]

- 8. ovid.com [ovid.com]

- 9. Hydrophobic forms of morphine-6-glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-ACETYLMORPHINE CAS#: 2784-73-8 [m.chemicalbook.com]

- 11. 6-Acetylmorphine 1.0 mg/ml in Acetonitrile [lgcstandards.com]

- 12. 6-Acetylmorphine, 1.0 mg/mL 1mg/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 2784-73-8 [sigmaaldrich.com]

- 13. 6-Acetylmorphine solution 1mg/mL in acetonitrile, drug standard CAS#: [m.chemicalbook.com]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. 6-Acetylmorphine, 100 μg/mL solution 100 μg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant® | 2784-73-8 [sigmaaldrich.com]

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Pigment Red 22

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pigment Red 22 (C.I. 12315) is a monoazo pigment widely utilized in various industrial applications for its distinct yellowish-red hue. This technical guide aims to provide a comprehensive overview of the current scientific understanding of its crystal structure and polymorphism. Despite its commercial importance, detailed crystallographic data for this compound remains scarce in publicly accessible literature. This guide consolidates available information on its chemical nature, synthesis, and the general characteristics of the β-naphthol pigment class to which it belongs, while also highlighting the existing knowledge gaps regarding its solid-state forms.

Introduction

This compound, chemically known as 3-hydroxy-4-((2-methyl-5-nitrophenyl)azo)-N-phenylnaphthalene-2-carboxamide, is a member of the Naphthol AS pigment family. Like other organic pigments, its solid-state properties, including crystal structure and polymorphism, are critical determinants of its coloristic and performance attributes such as tinctorial strength, lightfastness, thermal stability, and solvent resistance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact these properties. However, a detailed elucidation of the crystal structure and polymorphic behavior of this compound has not been extensively reported in scientific literature.

Molecular Structure and Tautomerism

The chemical structure of this compound (Figure 1) features an azo linkage. However, research on analogous β-naphthol red pigments has demonstrated that these molecules predominantly exist in the keto-hydrazone tautomeric form in the solid state, rather than the azo-enol form.[1][2] This tautomerism is a crucial aspect of their molecular configuration and influences the intermolecular interactions within the crystal lattice.

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazo coupling reaction. The general manufacturing process involves two main stages:

-

Diazotization: 2-Methyl-5-nitrobenzenamine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form the corresponding diazonium salt.

-

Coupling: The resulting diazonium salt is then reacted with the coupling component, 3-hydroxy-N-phenyl-2-naphthamide (a Naphthol AS derivative).

The final properties of the pigment are highly dependent on the precise conditions of the synthesis and any subsequent finishing treatments, which can influence particle size distribution and potentially the resulting polymorphic form.

Crystal Structure and Polymorphism: A Knowledge Gap

A thorough search of scientific and patent literature reveals a significant lack of publicly available, detailed crystallographic data for this compound. No single-crystal X-ray diffraction studies appear to have been published, which would provide definitive information on its unit cell parameters, space group, and atomic coordinates.

The absence of this data is not uncommon for industrial pigments, primarily due to the inherent difficulty in growing single crystals of sufficient size and quality for diffraction analysis, a consequence of their very low solubility in most solvents.[2]

While polymorphism is a known phenomenon in many organic pigments, including other Naphthol AS pigments, specific polymorphic forms of this compound have not been described or characterized in the reviewed literature. Therefore, a comparative analysis of different polymorphs is not currently possible.

Physicochemical Properties

Despite the lack of detailed crystallographic information, some general physicochemical properties of this compound are reported in technical data sheets from various suppliers. These are summarized in Table 1. It is important to note that these values can vary between different commercial grades of the pigment due to variations in manufacturing processes, particle size, and surface treatment.

Table 1: General Physicochemical Properties of this compound

| Property | Reported Value(s) |

| Molecular Formula | C₂₄H₁₈N₄O₄ |

| Molecular Weight | 426.42 g/mol |

| CAS Number | 6448-95-9 |

| C.I. Number | 12315 |

| Appearance | Red powder |

| Density | 1.34 - 1.50 g/cm³ |

| Heat Resistance | ~140 - 150 °C |

| Light Fastness | 5-6 (on a scale of 1-8) |

| Oil Absorption | 40-55 ml/100g |

Experimental Protocols for Characterization

While specific experimental data for this compound is not available, the following are standard methodologies employed for the characterization of organic pigment crystal structures and polymorphism.

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying crystalline phases and analyzing polymorphism in powdered materials.

-

Sample Preparation: The dry pigment powder is packed into a sample holder.

-

Instrumentation: A powder diffractometer with a monochromatic X-ray source (typically Cu Kα radiation) is used.

-

Data Collection: The diffraction pattern is recorded over a range of 2θ angles.

-

Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for a specific crystalline phase. The presence of different polymorphs would be indicated by distinct diffraction patterns.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of the pigment, including melting, decomposition, and phase transitions between polymorphs.

-

DSC Protocol: A small, weighed amount of the pigment is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). Endothermic or exothermic events are recorded as a function of temperature. Polymorphic transitions would appear as distinct thermal events.

-

TGA Protocol: A sample is heated in a controlled atmosphere on a microbalance. The change in mass is recorded as a function of temperature, providing information on thermal stability and decomposition temperatures.

Spectroscopic Methods

Infrared (IR) and Raman spectroscopy can provide information about the molecular structure and intermolecular interactions, which can differ between polymorphs.

-

FTIR Spectroscopy: The sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum shows absorption bands corresponding to specific vibrational modes of the molecule.

-

Raman Spectroscopy: A laser is focused on the sample, and the scattered light is analyzed. Raman spectroscopy is particularly sensitive to the crystal lattice vibrations and can be a powerful tool for distinguishing between polymorphs.

Logical Workflow for Polymorph Screening

For researchers investigating the potential polymorphism of this compound, a logical experimental workflow is essential. The following diagram illustrates a typical approach.

Conclusion and Future Outlook

This technical guide has summarized the currently available information on the crystal structure and polymorphism of this compound. It is evident that there is a significant lack of detailed, publicly accessible crystallographic data for this commercially important pigment. The scientific community would greatly benefit from further research in this area, particularly studies focused on:

-

The development of methods to grow single crystals of this compound suitable for single-crystal X-ray diffraction.

-

A systematic polymorph screen using a variety of crystallization techniques.

-

Comprehensive characterization of any identified polymorphs using XRPD, thermal analysis, and spectroscopic methods.

Such studies would not only fill a critical knowledge gap but also provide a foundation for structure-property relationship studies, potentially leading to the development of new pigment grades with enhanced performance characteristics. For professionals in drug development, where understanding polymorphism is paramount for bioavailability and stability, the challenges highlighted for a seemingly simple organic molecule like a pigment underscore the complexities of solid-state chemistry.

References

Thermal Stability and Degradation Pathway of Pigment Red 22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of C.I. Pigment Red 22 (CAS No. 6448-95-9), a monoazo pigment belonging to the Naphthol AS pigment category. Due to the limited availability of specific experimental data for this compound in publicly available literature, this guide synthesizes information on the general thermal behavior of Naphthol AS pigments and provides illustrative data from structurally similar pigments.

Introduction to this compound

This compound, chemically known as 3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide, is a synthetic organic pigment widely used in printing inks, textile printing, and coatings. Its thermal stability is a critical parameter that influences its processing, application, and long-term durability. Understanding its degradation pathway is essential for assessing its environmental and health impacts.

Thermal Stability Analysis

The thermal stability of organic pigments is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on the decomposition temperatures and associated thermal events.

Quantitative Thermal Analysis Data

| Thermal Property | Value | Test Method |

| Heat Stability (in Paints) | 200°C | N/A |

| Heat Stability (in HDPE) | 250°C | N/A |

Note: This data is for Pigment Red 170 and is provided for illustrative purposes due to the lack of specific data for this compound.

The thermal decomposition of Naphthol AS pigments generally involves the initial cleavage of the azo bond, which is the most thermally labile part of the molecule.

Degradation Pathway of this compound

The primary degradation pathway of this compound under thermal stress is anticipated to be the homolytic cleavage of the azo bond (-N=N-). This initial fragmentation is followed by subsequent reactions of the resulting radical species. The identification of degradation products is commonly achieved through Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).

Proposed Degradation Products

Based on the fragmentation patterns of other Naphthol AS pigments, the thermal degradation of this compound is expected to yield a variety of smaller molecules. Key anticipated degradation products include:

-

2-Methyl-5-nitroaniline: Formed from the cleavage of the azo bond on the nitrophenyl side of the molecule.

-

Aniline: Resulting from the cleavage and subsequent reactions of the N-phenylnaphthalene-2-carboxamide moiety.

-

3-Hydroxy-2-naphthoic acid derivatives: Arising from the fragmentation of the naphthol portion of the pigment.

-

Oxides of nitrogen (NOx) and carbon (CO, CO2): Gaseous byproducts from the decomposition of the nitro group and the aromatic rings at higher temperatures.[1]

The following diagram illustrates the proposed initial step of the thermal degradation pathway of this compound.

Caption: Initial thermal degradation of this compound.

Experimental Protocols

This section details the standard methodologies for the key experiments used to characterize the thermal stability and degradation of pigments like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the pigment by measuring its mass change as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A thermogravimetric analyzer is used. The system is purged with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of mass loss at different stages.

Caption: Workflow for TGA of this compound.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal degradation of the pigment.

Methodology:

-

Sample Preparation: A very small amount of the pigment (typically 0.1-1.0 mg) is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600°C) in an inert atmosphere (helium) within a pyrolyzer that is directly coupled to a GC/MS system.

-

Gas Chromatography (GC): The pyrolysis products are swept into the GC column where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

-

Data Analysis: The chromatogram shows the separated pyrolysis products, and the mass spectrum of each peak is compared to a library of known compounds for identification.

Caption: Workflow for Py-GC/MS of this compound.

Conclusion

While specific quantitative data on the thermal stability of this compound is limited, by analogy with other Naphthol AS pigments, it is expected to exhibit moderate to good thermal stability, suitable for applications where processing temperatures do not significantly exceed 200°C. Its degradation is primarily initiated by the cleavage of the azo bond, leading to the formation of various aromatic compounds. The detailed experimental protocols provided in this guide offer a robust framework for researchers and scientists to conduct their own analyses and further elucidate the thermal properties and degradation mechanisms of this and similar pigments. Further research employing techniques such as TGA-FTIR or TGA-MS would be beneficial for a more comprehensive understanding of the evolved gas species during decomposition.

References

The Photostability and Lightfastness of Naphthol Red 22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol Red 22, also identified by the Colour Index Name Pigment Red 22 (PR22) and CAS number 6448-95-9, is a monoazo pigment belonging to the β-naphthol group.[1] It is characterized by its bright, yellowish-red shade and is utilized in a variety of applications, including printing inks, water-based coatings, and textile printing.[2][3] For scientific and pharmaceutical applications, particularly in the formulation of photosensitive products or color-coded materials, a thorough understanding of its photostability and lightfastness is paramount. This technical guide provides a comprehensive overview of the light-induced degradation of Naphthol Red 22, detailing its fastness properties, standardized testing protocols, and the critical influence of the surrounding medium on its stability.

Core Properties of Naphthol Red 22

Naphthol Red 22 is a synthetic organic pigment with the chemical formula C24H18N4O4.[1] Its molecular structure, characterized by the presence of an azo group (-N=N-) and a naphthol moiety, is the primary determinant of its color and also its susceptibility to photodegradation.

Quantitative Lightfastness and Photostability Data

| Property | Rating System | Value | Reference(s) |

| Lightfastness (Full Shade) | 1-5 Scale (1=Poor, 5=Excellent) | 5 | [2] |

| Lightfastness | 1-8 Scale (1=Poor, 8=Excellent) | 4-5 | [4] |

| Lightfastness | 1-8 Scale (1=Poor, 8=Excellent) | 6 | [5] |

| Weather Resistance | 1-5 Scale (1=Poor, 5=Excellent) | 3 | [4] |

Note: The variability in lightfastness ratings can be attributed to differences in the specific formulation of the pigment, the manufacturing process, the binder system used, and the specific parameters of the lightfastness test conducted.

Experimental Protocols for Photostability and Lightfastness Testing

Standardized methodologies are crucial for the reproducible assessment of pigment photostability. The most relevant standards for testing pigments used in coatings and textiles are ASTM D4303 and ISO 105-B02.

ASTM D4303: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials

This standard outlines several methods to accelerate the effects of indoor illumination on pigments.[6][7]

Key Methodologies:

-

Test Method C - Xenon-Arc Exposure: This is a widely used method for simulating daylight filtered through window glass.[6]

-

Apparatus: A xenon-arc weathering apparatus equipped with appropriate filters to replicate the desired spectral power distribution.

-

Specimen Preparation: The pigment is dispersed in a suitable binder and applied to a substrate to form a uniform film. A portion of the specimen is shielded from light to serve as an unexposed reference.

-

Exposure Conditions: The specimens are exposed to a controlled irradiance from the xenon lamp. Key parameters such as irradiance level (e.g., 0.80 W/m² at 420 nm), temperature, and relative humidity are maintained according to the standard's specifications.

-

Evaluation: The color change of the exposed area is evaluated against the unexposed portion using instrumental color measurement (spectrophotometer or colorimeter) to calculate the color difference (ΔEab) according to the CIE 1976 Lab color difference equation.[6] Lightfastness is then categorized based on the magnitude of this color change after a specified radiant exposure.[6]

-

ISO 105-B02: Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test

This international standard specifies a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[8][9][10] While intended for textiles, its principles are broadly applicable to pigmented coatings.

Key Methodologies:

-

Apparatus: A xenon arc fading lamp test chamber with controlled irradiance, temperature, and humidity.[8]

-

Reference Materials: The test specimens are exposed alongside a set of blue wool references with known lightfastness ratings (typically 1 to 8).[8][11]

-

Exposure Conditions: The exposure cycle, including irradiance levels and environmental conditions, is selected based on the intended application.

-

Evaluation: The lightfastness of the specimen is assessed by comparing the degree of fading of the specimen with that of the blue wool references.[11][12] The lightfastness rating is the number of the blue wool reference that shows a similar amount of color change.

Factors Influencing the Photostability of Naphthol Red 22

The lightfastness of Naphthol Red 22 is not an intrinsic, immutable property but is significantly influenced by its environment.

The Role of the Binder

The binder system in which the pigment is dispersed plays a critical role in its photostability. The binder can:

-

Act as a Protective Barrier: Some binders can physically shield the pigment from UV radiation and oxygen, thereby slowing down the degradation process.

-

Participate in Degradation: Conversely, the degradation of the binder itself can generate free radicals that can attack and degrade the pigment molecule.[13] The interaction between the pigment and the binder's degradation products can accelerate the fading of the color.

The choice of binder, whether it be an acrylic, alkyd, or other polymer system, will therefore have a profound impact on the overall lightfastness of the final product.

Pigment Concentration

The concentration of the pigment in the formulation can also affect its stability. At very low concentrations, a higher proportion of the pigment particles are exposed to light and the surrounding matrix, which can sometimes lead to faster degradation.

Potential Photodegradation Pathway

While a definitive degradation pathway for Naphthol Red 22 has not been extensively published, insights can be drawn from the known behavior of azo dyes and related naphthol compounds. The primary mechanism of degradation is expected to be photo-oxidation.

The process likely involves the following steps:

-

Photoexcitation: The pigment molecule absorbs photons of light, leading to an electronically excited state.

-

Radical Formation: In the presence of oxygen, this excited state can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals.

-

Attack on the Azo Bond: The azo bond (-N=N-) is often the most labile part of the molecule and is susceptible to cleavage by these reactive species. This cleavage would result in the loss of the chromophore and, consequently, the color.

-

Degradation of Aromatic Rings: The naphthol and other aromatic rings in the structure can also be oxidized, leading to the formation of smaller, colorless degradation products.

Conclusion

Naphthol Red 22 offers a vibrant yellowish-red color but, as with most organic pigments, its photostability is a critical consideration for its application in light-sensitive formulations. While it generally exhibits good lightfastness, particularly in full-shade applications, its performance is highly dependent on the surrounding matrix, most notably the binder system. For researchers, scientists, and drug development professionals, a thorough evaluation of Naphthol Red 22's photostability within the specific intended formulation is essential. Adherence to standardized testing protocols, such as those outlined by ASTM and ISO, will ensure reliable and reproducible data, enabling informed decisions on the suitability of this pigment for applications where color stability is a critical parameter. Further research into the specific degradation pathways of Naphthol Red 22 in various pharmaceutical-grade binders would be of significant value to the scientific community.

References

- 1. This compound [dyestuffintermediates.com]

- 2. mail.bhagwatipigments.com [mail.bhagwatipigments.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. This compound | Fineland Chem [finelandchem.com]

- 5. This compound (pr22) - ORGANIC PIGMENT RED - L COLOR [l-color.com]

- 6. kelid1.ir [kelid1.ir]

- 7. micomlab.com [micomlab.com]

- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 9. ISO 105-B02 | Q-Lab [q-lab.com]

- 10. fyitester.com [fyitester.com]

- 11. wewontech.com [wewontech.com]

- 12. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Particle Size and Morphology Analysis of Pigment Red 22

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of particle size and morphology of Pigment Red 22, a monoazo pigment from the β-naphthol series. Understanding these physical characteristics is crucial for controlling the performance and application properties of this widely used yellowish-red pigment.

Introduction to this compound

This compound (C.I. 12315) is a synthetic organic pigment valued for its vibrant color, good alkali and soap resistance, and cost-effectiveness.[1] It finds extensive application in printing inks, textile printing, and coatings.[1][2] The particle size and shape of this compound directly influence its key properties, including color strength, opacity, dispersibility, and stability. Therefore, precise characterization of these attributes is essential for quality control and product development.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₄H₁₈N₄O₄ |

| Molecular Weight | 426.42 g/mol |

| Density | 1.3 - 1.5 g/cm³ |

| Oil Absorption | 34 - 68 g/100g |

| pH Value | 5.0 - 8.0 |

| Heat Resistance | 150 °C |

Note: The values presented are typical ranges and may vary between different commercial grades of this compound.[1][3][4]

Particle Size and Morphology of Naphthol Pigments

This compound belongs to the Naphthol AS pigment family. The morphology of these pigments is influenced by their crystal structure, which is characterized by π-π stacking and hydrogen bonding. This often results in crystalline structures. While specific morphological descriptions for this compound are scarce, related Naphthol Red pigments are known to exist in different polymorphic forms, which can affect their stability and coloristic properties.[5] The synthesis and post-treatment conditions play a critical role in determining the final particle size and shape.

Experimental Protocols for Particle Characterization

The following sections detail the methodologies for analyzing the particle size and morphology of this compound.

Particle Size Analysis by Laser Diffraction

Laser diffraction is a widely used technique for determining the particle size distribution of pigments. It measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed sample.

Methodology:

-

Sample Preparation (Wet Dispersion):

-

Accurately weigh a representative sample of this compound powder.

-

Select a suitable dispersant in which the pigment is insoluble and does not swell. Common dispersants for organic pigments include deionized water with a surfactant (e.g., sodium dodecyl sulfate) or an organic solvent like isopropanol.

-

Prepare a stock suspension by adding the pigment powder to the dispersant.

-

Disperse the suspension using an ultrasonic bath or probe to break down agglomerates. The duration and power of sonication should be optimized to achieve a stable dispersion without causing particle fracture.

-

-

Instrument Setup:

-

Use a laser diffraction particle size analyzer.

-

Set the appropriate optical model (Mie theory is generally preferred for colored particles). This requires knowledge of the refractive index of both the pigment and the dispersant.

-

Perform a background measurement with the clean dispersant.

-

-

Measurement:

-

Add the dispersed sample dropwise to the measurement cell until the recommended obscuration level is reached.

-

Acquire the scattering data.

-

Perform multiple measurements (typically 3-5) to ensure reproducibility.

-

-

Data Analysis:

-

The instrument software calculates the particle size distribution based on the scattering pattern.

-

Report the results as a volume-based distribution, including key parameters such as D10, D50 (median particle size), and D90 values, as well as the span of the distribution.

-

Morphology Analysis by Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the particle surface, revealing information about their size, shape, and surface texture.

Methodology:

-

Sample Preparation:

-

Mount a small, representative amount of the this compound powder onto an aluminum SEM stub using double-sided carbon adhesive tape.

-

Gently press the powder onto the tape to ensure good adhesion.

-

Remove any loose powder by tapping the stub or using a gentle stream of compressed gas to prevent contamination of the SEM chamber.

-

For non-conductive organic pigments like this compound, a thin conductive coating (e.g., gold, gold-palladium, or carbon) must be applied using a sputter coater. This prevents charging of the sample surface by the electron beam.

-

-

Imaging:

-

Place the coated stub into the SEM chamber.

-

Evacuate the chamber to a high vacuum.

-

Apply an appropriate accelerating voltage (e.g., 5-15 kV) and select a suitable spot size to achieve the desired resolution and minimize sample damage.

-

Focus the electron beam and acquire images at various magnifications to observe both individual particles and the overall morphology of aggregates.

-

Internal Structure Analysis by Transmission Electron Microscopy (TEM)

TEM allows for the visualization of the internal structure and crystal lattice of pigment particles at a much higher resolution than SEM.

Methodology:

-

Sample Preparation:

-

Disperse a very small amount of this compound powder in a volatile solvent (e.g., ethanol (B145695) or acetone) with the aid of ultrasonication to create a dilute suspension.

-

Place a drop of the suspension onto a TEM grid (typically a carbon-coated copper grid).

-

Allow the solvent to evaporate completely, leaving the pigment particles dispersed on the grid.

-

-

Imaging:

-

Insert the prepared grid into the TEM sample holder and place it in the microscope.

-

Operate the TEM at a suitable accelerating voltage (e.g., 100-200 kV).

-

Acquire bright-field images to observe the overall morphology and size of the primary particles and aggregates.

-

High-resolution TEM (HR-TEM) can be used to visualize the crystal lattice fringes, providing information about the crystallinity of the pigment.

-

Data Presentation

Quantitative data from particle size analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Example of Particle Size Distribution Data for this compound

| Parameter | Value (µm) |

| D10 | [Insert Value] |

| D50 (Median) | [Insert Value] |

| D90 | [Insert Value] |

| Span ((D90-D10)/D50) | [Insert Value] |

Note: Specific values are dependent on the manufacturing process and grade of the pigment.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for particle size and morphology analysis of this compound.

References

Synthesis of Pigment Red 22 from 2-Methyl-5-nitrobenzenamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of C.I. Pigment Red 22, a monoazo pigment, from its precursor 2-Methyl-5-nitrobenzenamine. The synthesis involves a two-step process: the diazotization of 2-Methyl-5-nitrobenzenamine followed by an azo coupling reaction with N-phenyl-3-hydroxy-2-naphthamide (Naphthol AS-D). This document details the experimental protocols for each stage, presents key quantitative data in structured tables, and includes visualizations of the chemical pathway and experimental workflow to facilitate a thorough understanding of the process.

Introduction

C.I. This compound, chemically known as 3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide, is a significant member of the azo pigment family, widely utilized in printing inks, coatings, and plastics due to its vibrant yellowish-red hue and good fastness properties.[1] The synthesis is a classic example of azo chemistry, a cornerstone of industrial organic synthesis.

The process commences with the diazotization of 2-Methyl-5-nitrobenzenamine, also known as Fast Scarlet G Base. This intermediate is a primary aromatic amine that, when treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid), forms a reactive diazonium salt. The subsequent coupling of this diazonium salt with a suitable coupling component, in this case, a Naphthol AS derivative, yields the final pigment.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the starting material, coupling component, and the final pigment is provided below.

| Property | 2-Methyl-5-nitrobenzenamine | N-phenyl-3-hydroxy-2-naphthamide (Naphthol AS-D) | C.I. This compound |

| Synonyms | 5-Nitro-o-toluidine, Fast Scarlet G Base | Naphthol AS-D | 3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide |

| CAS Number | 99-55-8 | 135-61-5 | 6448-95-9 |

| Molecular Formula | C₇H₈N₂O₂ | C₁₇H₁₃NO₂ | C₂₄H₁₈N₄O₄ |

| Molecular Weight | 152.15 g/mol | 263.29 g/mol | 426.43 g/mol |

| Appearance | Yellow crystalline powder | Light beige powder | Red powder |

| Melting Point | 107-109 °C | 246-248 °C | ~250-260 °C (decomposes) |

| Solubility | Insoluble in water, soluble in ethanol, ether | Insoluble in water, soluble in hot toluene, nitrobenzene | Insoluble in water and most organic solvents |

Synthesis Pathway

The synthesis of this compound from 2-Methyl-5-nitrobenzenamine proceeds via a two-step mechanism:

-

Diazotization: Formation of a diazonium salt from 2-Methyl-5-nitrobenzenamine.

-

Azo Coupling: Reaction of the diazonium salt with N-phenyl-3-hydroxy-2-naphthamide.

Figure 1: Overall synthesis pathway for C.I. This compound.

Experimental Protocols

The following protocols are representative of the synthesis of C.I. This compound.

Diazotization of 2-Methyl-5-nitrobenzenamine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 2-Methyl-5-nitrobenzenamine | 152.15 | 15.2 | 0.1 |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | 30 | ~0.3 |

| Sodium Nitrite | 69.00 | 7.2 | 0.104 |

| Water (deionized) | 18.02 | 200 | - |

| Ice | - | As needed | - |

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 15.2 g (0.1 mol) of 2-Methyl-5-nitrobenzenamine in 100 mL of water.

-

While stirring, slowly add 30 mL of concentrated hydrochloric acid. The amine will dissolve to form its hydrochloride salt.

-

Cool the mixture to 0-5 °C using an ice-salt bath.

-

In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 100 mL of water and cool the solution to 0-5 °C.

-

Slowly add the sodium nitrite solution dropwise to the stirred amine hydrochloride suspension over 30-60 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.

-

The completion of the diazotization can be confirmed by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess is desirable.

-

The resulting diazonium salt solution should be kept cold and used immediately in the coupling reaction.

Azo Coupling Reaction

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| N-phenyl-3-hydroxy-2-naphthamide | 263.29 | 26.3 | 0.1 |

| Sodium Hydroxide (B78521) | 40.00 | 8.0 | 0.2 |

| Water (deionized) | 18.02 | 400 | - |

| Acetic Acid (optional, for pH adjustment) | 60.05 | As needed | - |

Procedure:

-

In a 1 L beaker, dissolve 26.3 g (0.1 mol) of N-phenyl-3-hydroxy-2-naphthamide in 300 mL of water containing 8.0 g (0.2 mol) of sodium hydroxide. Gentle warming may be required to facilitate dissolution.

-

Cool the resulting solution to 10-15 °C in an ice bath.

-

While stirring vigorously, slowly add the cold diazonium salt solution prepared in the previous step to the Naphthol AS-D solution over approximately 60-90 minutes.

-

A red precipitate of this compound will form immediately.

-

Maintain the temperature below 20 °C during the addition. The pH of the reaction mixture should be maintained in the alkaline range (pH 8-10) to facilitate the coupling reaction. Adjust with additional sodium hydroxide solution or acetic acid if necessary.

-

After the addition is complete, continue stirring the suspension for 1-2 hours to ensure the completion of the reaction.

Work-up and Purification

-

Heat the pigment slurry to 90-95 °C and maintain this temperature for 30-60 minutes to improve the pigment's crystallinity and fastness properties.

-

Allow the slurry to cool to room temperature.

-

Filter the precipitate using a Buchner funnel and wash thoroughly with hot water until the filtrate is neutral and free of soluble salts.

-

Dry the filter cake in an oven at 80-100 °C to a constant weight.

-

The dried product is a fine red powder. The typical yield for this type of reaction is in the range of 90-95%.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2: Experimental workflow for the synthesis of C.I. This compound.

Safety Considerations

-

2-Methyl-5-nitrobenzenamine: This compound is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

-

Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

-

Diazonium Salts: Potentially explosive when dry. It is crucial to keep the diazonium salt in solution and at low temperatures at all times. Do not attempt to isolate the solid diazonium salt.

-

Sodium Hydroxide: Corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of C.I. This compound from 2-Methyl-5-nitrobenzenamine is a robust and well-established industrial process. By carefully controlling reaction parameters such as temperature, stoichiometry, and pH, a high-quality pigment with desirable coloristic properties can be reliably produced. This technical guide provides a foundational understanding and practical framework for the laboratory-scale synthesis of this important azo pigment. Further optimization of reaction conditions and purification methods may lead to enhanced yields and improved pigment performance characteristics.

References

Methodological & Application

Application Notes and Protocols for the Dispersion of Pigment Red 22 in Polymer Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the dispersion of Pigment Red 22 in various polymer matrices. The protocols are designed to serve as a comprehensive guide for achieving optimal pigment dispersion, which is crucial for consistent coloristic properties and performance of the final polymeric materials.

Introduction to this compound

This compound, a monoazo pigment from the Naphthol AS family, is characterized by its bright, yellowish-red shade and good color strength. Its chemical and physical properties make it suitable for a range of applications, including plastics, coatings, and inks. Achieving a stable and uniform dispersion of this compound is essential to unlock its full color potential and prevent defects in the final product.

Chemical and Physical Properties of this compound:

| Property | Value |

| Chemical Name | N-(4-chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide |

| C.I. Name | This compound |

| CAS Number | 6448-95-9 |

| Molecular Formula | C24H18Cl2N4O2 |

| Density | 1.4 - 1.5 g/cm³ |

| Oil Absorption | 40-55 ml/100g |

| Heat Stability | ~180°C |

Dispersion Methods and Protocols

The choice of dispersion method depends on the polymer matrix, the desired quality of dispersion, and the available equipment. This section details common methods for dispersing this compound in polymer matrices.

High-Speed Mixing for Masterbatch Production

High-speed mixers are commonly used for the preparation of color masterbatches, where a high concentration of pigment is dispersed in a carrier resin. This method is suitable for producing masterbatches in polyolefins like Low-Density Polyethylene (LDPE) and Polypropylene (PP).

Logical Relationship for High-Speed Mixing

Caption: Workflow for preparing this compound masterbatch using a high-speed mixer.

Experimental Protocol: Preparation of a 40% this compound LDPE Masterbatch

Materials and Equipment:

-

This compound powder

-

Low-Density Polyethylene (LDPE) carrier resin (Melt Flow Index: 20-40 g/10 min)

-

Polyethylene wax (PE wax) or Zinc Stearate as a dispersing agent

-

High-speed mixer with a jacket for heating/cooling

-

Twin-screw extruder for pelletizing (optional but recommended for homogeneity)

Procedure:

-

Pre-mixing:

-

Dry blend 40% this compound, 55-58% LDPE carrier resin, and 2-5% dispersing agent (e.g., PE wax) in a container. The exact percentage of the dispersing agent may need to be optimized based on the specific grade of pigment and resin.

-

-

High-Speed Mixing:

-

Set the jacket temperature of the high-speed mixer to 80-100°C.

-

Add the pre-mixed components to the mixer.

-

Start the mixer at a low speed to ensure initial blending.

-

Gradually increase the speed to a high setting (e.g., 1500-3000 rpm). The friction will generate additional heat.

-

Monitor the temperature of the mixture. The target temperature is typically between 120°C and 140°C.

-

Mix for 5-10 minutes at high speed until the pigment is well-wetted and a homogenous, free-flowing powder blend is achieved. The material should not be clumpy or show signs of un-wetted pigment.

-

-

Cooling:

-

Switch to a cooling cycle by running cool water through the mixer jacket.

-

Continue mixing at a low speed until the temperature of the blend is below 50°C.

-

-

Extrusion and Pelletizing (Recommended):

-

For optimal dispersion and ease of handling, the cooled blend should be melt-compounded using a twin-screw extruder.

-

Set a temperature profile on the extruder suitable for LDPE, for example: 150°C (feed zone) to 190°C (die).

-

Feed the blend into the extruder.

-

The extruded strands are cooled in a water bath and then pelletized.

-

Three-Roll Milling for High-Viscosity Polymer Systems

Three-roll mills are highly effective for dispersing pigments in high-viscosity liquid or paste-like polymer systems, such as epoxy resins, PVC plastisols, and unsaturated polyesters. The high shear forces generated between the rollers break down pigment agglomerates.

Experimental Workflow for Three-Roll Milling

Caption: Process flow for dispersing this compound using a three-roll mill.

Experimental Protocol: Dispersion of this compound in an Epoxy Resin

Materials and Equipment:

-

This compound powder

-

Liquid epoxy resin

-

A suitable wetting and dispersing additive for solvent-free epoxy systems

-

Three-roll mill with adjustable gap settings

-

High-speed disperser or planetary mixer for pre-mixing

Procedure:

-

Formulation:

-

A typical starting formulation would be:

-

This compound: 10-20%

-

Wetting and Dispersing Additive: 1-2% (based on pigment weight)

-

Epoxy Resin: 78-89%

-

-

-

Pre-mixing:

-

In a suitable container, combine the epoxy resin and the wetting and dispersing additive.

-

Gradually add the this compound powder while mixing at a moderate speed with a high-speed disperser or planetary mixer until the pigment is fully wetted and a lump-free paste is formed.

-

-

Three-Roll Milling:

-

Set the gaps of the three-roll mill. A typical starting point is a wider gap at the feed roll (e.g., 20-40 µm) and a tighter gap at the apron roll (e.g., 5-10 µm).

-

Set the roller speeds. The speed ratio between the feed, center, and apron rolls is typically around 1:3:9.

-

Introduce the pre-mixed paste into the nip between the feed and center rolls.

-

Collect the dispersed paste from the apron roll using the scraper blade.

-

Pass the material through the mill multiple times (typically 2-4 passes) to achieve the desired level of dispersion. The fineness of grind should be checked after each pass using a Hegman gauge.

-

-

Quality Control:

-

After the final pass, check the fineness of grind. A reading of 7 or higher on the Hegman scale is often desired for high-quality dispersions.

-

Prepare a drawdown of the final dispersion to evaluate color strength and transparency.

-

Bead Milling for Liquid Polymer Systems

Bead mills are effective for producing fine and stable dispersions of pigments in low to medium-viscosity liquid polymer systems. The impact and shear forces generated by the grinding media (beads) lead to efficient deagglomeration of pigment particles.

Bead Milling Process Logic

Caption: Schematic of the bead milling process for pigment dispersion.

Experimental Protocol: Dispersion of this compound in an Acrylic Resin

Materials and Equipment:

-

This compound powder

-

Acrylic resin solution

-

A suitable dispersing agent for acrylic systems

-

Horizontal or vertical bead mill

-

High-speed disperser for pre-mixing

-

Grinding media (e.g., zirconium oxide or glass beads, 0.8-1.2 mm in diameter)

Procedure:

-

Formulation:

-

A typical starting formulation:

-

This compound: 15-25%

-

Dispersing Agent: 2-5% (based on pigment weight)

-

Acrylic Resin Solution: 70-83%

-

-

-

Pre-mixing:

-

In a mixing vessel, combine the acrylic resin solution and the dispersing agent.

-

Slowly add the this compound powder while mixing with a high-speed disperser until a homogeneous pre-dispersion is obtained.

-

-

Bead Milling:

-

Load the grinding chamber of the bead mill with the grinding media to approximately 70-80% of its volume.

-

Pump the pre-dispersion through the bead mill.

-

Set the agitator tip speed to 8-12 m/s.

-

The temperature of the dispersion should be controlled using a cooling jacket, typically maintained below 40°C.

-

Recirculate the dispersion through the mill until the desired particle size distribution is achieved. This can be monitored by taking samples and analyzing them with a particle size analyzer or a Hegman gauge.

-

The milling time will depend on the specific equipment, formulation, and desired fineness, but can range from 30 minutes to several hours.

-

-

Finalization:

-

Once the desired dispersion quality is reached, the product is discharged from the mill, separating it from the grinding media.

-

Data Presentation: Comparison of Dispersion Methods

The effectiveness of each dispersion method can be evaluated based on several parameters. The following table provides a general comparison, though optimal results are highly dependent on the specific formulation and processing conditions.

| Dispersion Method | Typical Polymer System | Pigment Loading | Final Particle Size (D50) | Processing Time | Equipment Cost |

| High-Speed Mixing | Polyolefin Masterbatch | 30-50% | 5-15 µm | Short (5-15 min) | Low |

| Three-Roll Milling | High-Viscosity Pastes (Epoxy, PVC Plastisol) | 10-25% | 1-5 µm | Medium (multiple passes) | Medium |

| Bead Milling | Liquid Resins (Acrylics, Polyesters) | 15-30% | 0.2-1 µm | Long (recirculation) | High |

Note: The final particle size and processing times are indicative and can vary significantly based on the specific equipment, formulation, and operating parameters.

Evaluation of Dispersion Quality

Several methods can be used to assess the quality of the this compound dispersion:

-

Hegman Gauge (Fineness of Grind): A simple and widely used method to determine the presence of coarse particles and agglomerates.

-

Microscopy: Optical or electron microscopy can be used to visually inspect the dispersion and identify undispersed particles.

-

Particle Size Analysis: Techniques like laser diffraction can provide quantitative data on the particle size distribution.

-

Color Strength and Tinting Strength: The coloristic properties of the dispersion are a direct indicator of the dispersion quality. A well-dispersed pigment will exhibit higher color strength.

-

Gloss Measurement: For coating applications, a higher gloss value often indicates a finer and more uniform pigment dispersion.

-

Filter Test: This test measures the pressure increase over a fine screen as the pigmented polymer melt is extruded, providing an indication of the level of undispersed particles.

Troubleshooting Common Dispersion Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Poor Color Strength | Incomplete deagglomeration of pigment particles. | Increase mixing/milling time, energy input, or number of passes. Optimize the type and concentration of the dispersing agent. |